![molecular formula C12H14N2O3 B613034 5-Methoxytryptophan CAS No. 25197-96-0](/img/structure/B613034.png)
5-Methoxytryptophan
Overview
Description
5-Methoxytryptophan (5-MTP) is an endothelial factor with anti-inflammatory properties . It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It exhibits anti-inflammatory and tumor-suppressing activities .
Synthesis Analysis
5-MTP is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . Lipopolysaccharide (LPS) and pro-inflammatory cytokines suppress endothelial 5-MTP production by inhibiting TPH-1 expression .
Molecular Structure Analysis
The molecular formula of 5-MTP is C12H14N2O3 . Its average mass is 234.251 Da and its monoisotopic mass is 234.100449 Da .
Chemical Reactions Analysis
5-MTP protects endothelial barrier function and promotes endothelial repair, while it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .
Physical And Chemical Properties Analysis
5-MTP has a density of 1.3±0.1 g/cm3, a boiling point of 478.3±45.0 °C at 760 mmHg, and a flash point of 243.1±28.7 °C . It has 5 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 0.95 .
Scientific Research Applications
Anti-Inflammatory Properties
5-Methoxy-L-tryptophan exhibits anti-inflammatory properties . It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase (HIOMT) .
Tumor-Suppressing Activities
This compound also shows tumor-suppressing activities . It has been found to inhibit the growth of certain types of cancer cells .
Chronic Kidney Disease (CKD) Biomarker
Recent studies indicate 5-methoxytryptophan as a biomarker of the progression of chronic kidney disease (CKD) . Its levels decrease during disease and treatment with 5-methoxytryptophan ameliorates kidney fibrosis in mice model of CKD .
Inhibition of IκB/NFκB Signaling
5-Methoxytryptophan appears to inhibit IκB/NFκB signaling , which is a key pathway involved in the regulation of immune response and inflammation .
Enhancement of Keap1/Nrf2 Signaling
This compound enhances Keap1/Nrf2 signaling , which plays a crucial role in the cellular defense against oxidative stress .
Application in Cell Biology, Biochemical and Metabolomics Research
5-Methoxy-L-tryptophan finds application in cell biology, biochemical and metabolomics research . It can be used in various research applications due to its high-quality .
Mechanism of Action
Target of Action
5-Methoxy-L-tryptophan, also known as (S)-2-Amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid or 5-Methoxytryptophan, is an endothelial factor . It primarily targets endothelial cells, vascular smooth muscle cells, and macrophages . The compound’s role is to protect endothelial barrier function, promote endothelial repair, and control macrophage transmigration and activation .
Mode of Action
5-Methoxy-L-tryptophan interacts with its targets by inhibiting the activation of p38 MAPK and NF-κB . This results in the blocking of vascular smooth muscle cell migration and proliferation, and the control of macrophage transmigration and activation .
Biochemical Pathways
5-Methoxy-L-tryptophan is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 and hydroxyindole O-methyltransferase . The compound’s action affects the p38 MAPK and NF-κB pathways . Downstream effects include the protection of endothelial barrier function, promotion of endothelial repair, and control of macrophage transmigration and activation .
Pharmacokinetics
It is known that the compound is synthesized by tryptophan hydroxylase and hydroxyindole o-methyltransferase
Result of Action
The action of 5-Methoxy-L-tryptophan results in several molecular and cellular effects. It protects endothelial barrier function, promotes endothelial repair, and controls macrophage transmigration and activation . Additionally, it attenuates arterial intimal hyperplasia, defends against systemic inflammation, and prevents renal fibrosis in relevant murine models .
Action Environment
The action of 5-Methoxy-L-tryptophan can be influenced by environmental factors such as the presence of lipopolysaccharide and pro-inflammatory cytokines, which suppress endothelial 5-Methoxy-L-tryptophan production by inhibiting tryptophan hydroxylase-1 expression
Safety and Hazards
Future Directions
5-MTP represents a new class of tryptophan metabolite which defends against inflammation and inflammation-mediated tissue damage and fibrosis . It may be a valuable lead compound for developing new drugs to treat complex human inflammatory disorders . It has been suggested that 5-MTP sensitizes the antitumor activity of sorafenib in LLC cells in vitro and in vivo, suggesting that sorafenib-5-MTP has the potential to serve as a therapeutic option for patients with lung cancer .
properties
IUPAC Name |
(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPSKDDJARYKK-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Methoxytryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2504-22-5, 25197-96-0 | |
Record name | 5-Methoxytryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxytryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHOXYTRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methoxytryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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